molecular formula C9H6N2O2S B8707308 2-Isocyanato-4-methoxy-1,3-benzothiazole

2-Isocyanato-4-methoxy-1,3-benzothiazole

Cat. No.: B8707308
M. Wt: 206.22 g/mol
InChI Key: WGQVLCVERKHKFM-UHFFFAOYSA-N
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Description

2-Isocyanato-4-methoxy-1,3-benzothiazole (CAS: 63876-69-7) is a heterocyclic compound featuring a benzothiazole core substituted with an isocyanate group at position 2 and a methoxy group at position 2. The benzothiazole scaffold is known for its versatility in pharmaceuticals, agrochemicals, and materials science due to its electron-rich aromatic system and ability to participate in diverse reactions . The isocyanate group (–NCO) enhances its reactivity, making it a valuable intermediate for synthesizing polymers, urethanes, and bioactive molecules. The methoxy group at position 4 likely influences electronic properties, solubility, and steric interactions, distinguishing it from other benzothiazole derivatives.

Synthetic routes for analogous benzothiazoles often involve condensation of o-aminothiophenol with aldehydes under solvent-free microwave irradiation or catalytic conditions, as demonstrated for 2-(4-methoxyphenyl)benzothiazole (yield: 94%, m.p. 393 K) .

Properties

Molecular Formula

C9H6N2O2S

Molecular Weight

206.22 g/mol

IUPAC Name

2-isocyanato-4-methoxy-1,3-benzothiazole

InChI

InChI=1S/C9H6N2O2S/c1-13-6-3-2-4-7-8(6)11-9(14-7)10-5-12/h2-4H,1H3

InChI Key

WGQVLCVERKHKFM-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)N=C=O

Origin of Product

United States

Comparison with Similar Compounds

Table 1. Structural Comparison of Selected Isocyanato-Benzothiazoles/Thiazoles

Compound Name (CAS) Core Structure Substituents Key Properties/Applications
This compound (63876-69-7) Benzothiazole –NCO (C-2), –OCH₃ (C-4) High reactivity (NCO), electron-donating methoxy enhances solubility
2-Isocyanato-5-methyl-1,3-benzothiazole (63876-63-1) Benzothiazole –NCO (C-2), –CH₃ (C-5) Methyl group may increase lipophilicity; potential agrochemical intermediate
5-Isocyanato-3-methoxy-1,2-benzothiazole (104121-72-4) Benzothiazole –NCO (C-5), –OCH₃ (C-3) Altered electronic effects due to NCO and OCH₃ positions; unknown bioactivity
5-Isocyanato-4-methyl-2-phenyl-1,3-thiazole (852180-46-2) Thiazole –NCO (C-5), –CH₃ (C-4), –Ph (C-2) Phenyl group may enhance π-π stacking in polymer applications

Key Observations:

  • In contrast, methyl or phenyl substituents (e.g., 63876-63-1, 852180-46-2) introduce steric bulk or lipophilicity .
  • Reactivity: Isocyanato groups at position 2 (benzothiazole) vs. 5 (thiazole) alter accessibility for nucleophilic attack, impacting utility in polymer crosslinking or bioconjugation .

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